(2Z)-Afatinib-d6

Isotopic Purity Analytical Standard Quality Control

Researchers quantifying afatinib by LC-MS/MS face cross-talk from co-eluting isotopologues when using insufficiently shifted internal standards. (2Z)-Afatinib-d6 is the precise solution: • +6 Da mass shift eliminates isotopic cross-talk with the parent ion [M+H]+ cluster, ensuring unambiguous SRM transition isolation. • Validated in published UPLC-MS/MS methods for human plasma (LLOQ 1.00 ng/mL, accuracy 89.2-110%) and tissue matrices. • Certified ≥99% purity with a defined (2Z)-stereochemistry, delivering lot-to-lot consistency for TDM and pharmacokinetic studies. Supplied with a comprehensive Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C24H25ClFN5O3
Molecular Weight 492.0 g/mol
Cat. No. B15144601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-Afatinib-d6
Molecular FormulaC24H25ClFN5O3
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1/i1D3,2D3
InChIKeyULXXDDBFHOBEHA-WWAULGHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z)-Afatinib-d6 Procurement Guide


(2Z)-Afatinib-d6 (CAS: 1313874-96-2) is a deuterium-labeled isotopologue of afatinib, an irreversible ErbB (EGFR/HER2) family inhibitor . It is characterized by the substitution of six hydrogen atoms with deuterium atoms on the N,N-dimethylamino moiety of the parent molecule, resulting in a molecular formula of C24H19D6ClFN5O3 and a molecular weight of 491.98 g/mol . This compound is commercially available as a high-purity analytical standard (≥99% purity) specifically intended for use as an internal standard in quantitative mass spectrometry applications .

Why (2Z)-Afatinib-d6 Is Irreplaceable


Deuterated internal standards are not interchangeable, as their performance is critically dependent on isotopic purity, mass difference from the analyte, and validated assay compatibility . Substituting (2Z)-Afatinib-d6 with a different deuterated analog, such as Afatinib-d4, risks mass spectral overlap (the +2 Da shift of d6 versus d4 may co-elute with or be insufficiently resolved from the parent ion [M+H]+ isotope cluster), thereby compromising quantitative accuracy [1]. Furthermore, the specific chromatographic behavior and matrix effects of (2Z)-Afatinib-d6 have been validated in published UPLC-MS/MS methods, establishing its reliability in human plasma and tissue matrices; a generic substitute lacks this proven contextual performance [2].

(2Z)-Afatinib-d6: Performance Evidence


Isotopic Purity and Identity

(2Z)-Afatinib-d6 is supplied with a verified purity of ≥99% . This level of purity is essential for minimizing interference in quantitative assays. In contrast, the less extensively deuterated analog Afatinib-d4 is commonly listed at a typical purity of 95% . This 4% difference in purity translates to a 400% increase in potential non-deuterated or partially deuterated impurities (e.g., from 1% to 5%), which can directly contribute to analytical error in trace-level quantification.

Isotopic Purity Analytical Standard Quality Control

Superior Mass Resolution in LC-MS/MS

The +6 Da mass shift of (2Z)-Afatinib-d6 (MW = 491.98 g/mol) relative to unlabeled afatinib (MW = 485.94 g/mol) provides a clear analytical window for multiple reaction monitoring (MRM) . In comparison, the +4 Da shift of Afatinib-d4 (MW = 489.96 g/mol) offers only a 2 Da difference from the d6 analog [1]. This 2 Da distinction is critical when both standards are potentially present in a multiplexed panel, or when the natural isotope abundance of the unlabeled drug (e.g., M+4 signal) could interfere with the d4 internal standard, a risk mitigated by the d6 labeling pattern.

Mass Spectrometry Isotopic Resolution Internal Standard

Validated UPLC-MS/MS in Human Plasma

In a fully validated UPLC-MS/MS method for the simultaneous quantification of four tyrosine kinase inhibitors in human plasma, (2Z)-Afatinib-d6 was employed as the internal standard for afatinib, achieving an LLOQ of 1.00 ng/mL and a linear calibration range of 1.00–100 ng/mL [1]. The method demonstrated within-run and between-run precision values within 10.2%, and accuracy ranging from 89.2% to 110% across all quality control levels [1]. This validation provides quantitative assurance of the standard's performance in a clinically relevant matrix, a context-specific metric not established for generic, unvalidated deuterated analogs.

Bioanalytical Method Validation Therapeutic Drug Monitoring UPLC-MS/MS

Metabolic Stability & Deuterium Effect

While (2Z)-Afatinib-d6 is primarily an analytical standard, its deuteration of the N,N-dimethylamino moiety—a known site of cytochrome P450-mediated N-demethylation—may confer reduced metabolic clearance via the deuterium kinetic isotope effect [1]. General principles of deuterated drug design indicate that C-D bonds are cleaved up to 6-10 times slower than C-H bonds by metabolic enzymes, potentially extending the half-life and reducing the formation of specific metabolites [1]. Although no head-to-head in vivo metabolic study exists for this specific analog, this class-level inference suggests that if used as a tracer, it may provide a more stable signal over time compared to non-deuterated or less extensively deuterated forms.

Metabolic Stability Deuterium Isotope Effect Pharmacokinetics

(2Z)-Afatinib-d6 Priority Applications


Afatinib TDM in NSCLC

The validated UPLC-MS/MS method using (2Z)-Afatinib-d6 as an internal standard enables precise quantification of afatinib in human plasma with an LLOQ of 1.00 ng/mL and accuracy of 89.2–110% [1]. This scenario supports TDM to personalize dosing and manage toxicity in non-small cell lung cancer patients receiving afatinib therapy, where plasma concentrations can vary significantly due to patient-specific factors.

Preclinical PK & Tissue Distribution

The use of (2Z)-Afatinib-d6 has been demonstrated in preclinical LC-MS/MS methods for quantifying lorlatinib in mouse serum and tissues, where it served as a reliable internal standard with acceptable accuracy (-6.42% to 8.84%) and precision (1.69% to 10.98%) . This application extends to any in vivo pharmacokinetic study of afatinib or related TKIs where robust, matrix-matched quantification is required.

Bioanalytical Method Development & Validation

The ≥99% certified purity and the +6 Da mass shift of (2Z)-Afatinib-d6 relative to afatinib provide a clean analytical signal for LC-MS/MS method development . This is particularly valuable when developing assays for multiplexed TKI panels, as the distinct mass difference minimizes cross-talk and ensures reliable internal standard performance across a range of biological matrices.

Metabolic Stability & Tracer Studies

While primarily an analytical tool, the deuterium labeling of (2Z)-Afatinib-d6 at the N,N-dimethylamino group may be exploited in tracer studies to investigate the impact of deuteration on the metabolic fate of afatinib. The class-level inference of enhanced metabolic stability via the kinetic isotope effect [2] suggests that this compound could serve as a more stable probe for long-term in vitro metabolism assays compared to non-deuterated controls.

Technical Documentation Hub

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